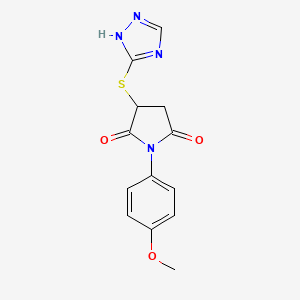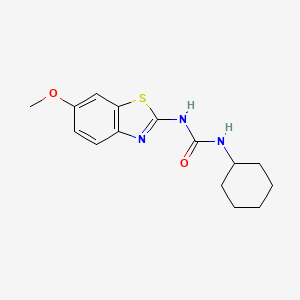![molecular formula C16H12N4S B14939423 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939423.png)
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a naphthyl group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields . The reaction conditions are mild and do not require the use of any catalysts, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions.
Common Reagents and Conditions
Nucleophilic Addition: This reaction can be carried out under mild base-free conditions, leading to the formation of stable dihydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different substituted products.
Major Products Formed
The major products formed from these reactions include stable dihydro derivatives and nitro-substituted derivatives, which can be further utilized in various applications.
科学的研究の応用
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as a tubulin polymerization inhibitor, binding to the colchicine binding site of tubulin and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolopyrimidine scaffold and exhibit similar pharmacological activities, such as antimicrobial and anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a similar structure, known for its diverse biological activities.
Uniqueness
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl and naphthyl groups enhances its pharmacological profile, making it a promising candidate for further research and development.
特性
分子式 |
C16H12N4S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
2-methylsulfanyl-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12N4S/c1-21-16-18-15-17-10-9-14(20(15)19-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChIキー |
WZISDNWOODJPIT-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylpyridin-2-yl)-2-nitro-N-[(2-nitrophenyl)carbonyl]benzamide](/img/structure/B14939349.png)


![6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14939367.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14939383.png)
![N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14939389.png)
![2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B14939396.png)
![5-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939401.png)

![3-(2-Chlorobenzyl)-1-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14939422.png)

![2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione](/img/structure/B14939441.png)

![ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14939444.png)
